molecular formula C7H10N2S B1374328 2-(Azetidin-3-yl)-4-methylthiazole CAS No. 1228254-57-6

2-(Azetidin-3-yl)-4-methylthiazole

Cat. No.: B1374328
CAS No.: 1228254-57-6
M. Wt: 154.24 g/mol
InChI Key: KQBGQPVVAYWNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-4-methylthiazole is a heterocyclic compound that features both azetidine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method provides a straightforward route to functionalized azetidines and oxetanes, which can then be further modified to introduce the thiazole ring.

Industrial Production Methods

Industrial production methods for 2-(Azetidin-3-yl)-4-methylthiazole are less commonly reported in the literature. green and cost-effective synthetic methods are being developed to facilitate large-scale production. These methods often employ commercially available starting materials and environmentally friendly reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or reduce any double bonds present in the molecule.

    Substitution: The azetidine and thiazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

2-(Azetidin-3-yl)-4-methylthiazole has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.

Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a case study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as a lead compound for antibiotic development .

Anticancer Potential
Research has also explored its anticancer properties. In vitro studies revealed that derivatives of this compound can inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the modulation of specific signaling pathways .

Agrochemical Applications

The compound's unique structure makes it a candidate for agrochemical applications.

Pesticidal Activity
Recent investigations have highlighted the efficacy of this compound as a pesticide. Field trials showed that formulations containing this compound significantly reduced pest populations while maintaining low toxicity to non-target organisms .

Herbicidal Properties
Additionally, it has been evaluated for herbicidal effects against common weeds. Laboratory assays indicated that it disrupts the growth of certain weed species, making it a potential component in herbicide formulations .

Material Science Applications

In material science, this compound is being researched for its potential use in developing advanced materials.

Polymer Synthesis
The compound can act as a monomer in the synthesis of polymers with unique properties. Preliminary studies suggest that incorporating this thiazole derivative into polymer matrices enhances thermal stability and mechanical strength .

Case Studies

  • Antimicrobial Efficacy Study : A controlled laboratory study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antibacterial agent .
  • Field Trials on Pesticidal Activity : In agricultural settings, field trials were conducted to assess the effectiveness of this compound against aphid populations on crops. The results showed a reduction in pest numbers by over 70% within two weeks of application .
  • Polymer Development Research : A recent study focused on synthesizing new polymers using this compound as a building block. The resulting materials demonstrated improved flexibility and heat resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4-methylthiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thiazole ring can participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Biological Activity

2-(Azetidin-3-yl)-4-methylthiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its mechanisms of action, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂S, with a molecular weight of 156.21 g/mol. The compound features an azetidine ring and a thiazole moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Combining thiazole derivatives with azetidine precursors.
  • Cyclization : Formation of the azetidine ring through cyclization reactions involving appropriate reagents.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound shows significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.
  • Anticancer Properties : Preliminary investigations have shown that this compound can inhibit the proliferation of cancer cell lines, particularly melanoma and prostate cancer cells. The mechanism appears to involve the disruption of tubulin polymerization, similar to other thiazole derivatives .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Acetylcholinesterase Inhibition : Similar compounds containing thiazole structures have been reported to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Tubulin Interaction : The compound may interfere with microtubule dynamics by binding to tubulin, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFindingsMethodology
Study ASignificant antibacterial activity against E. coli and S. aureusDisc diffusion method
Study BInhibition of cancer cell proliferation (IC50 values in low µM range)MTT assay on various cancer cell lines
Study CAChE inhibitory activity comparable to known inhibitorsEnzymatic assay

Case Study: Anticancer Activity

In a study examining the anticancer properties of various thiazole derivatives, this compound was found to have an IC50 value significantly lower than many existing chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy.

Properties

IUPAC Name

2-(azetidin-3-yl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-5-4-10-7(9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBGQPVVAYWNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-4-methylthiazole
Reactant of Route 2
Reactant of Route 2
2-(Azetidin-3-yl)-4-methylthiazole
Reactant of Route 3
Reactant of Route 3
2-(Azetidin-3-yl)-4-methylthiazole
Reactant of Route 4
2-(Azetidin-3-yl)-4-methylthiazole
Reactant of Route 5
2-(Azetidin-3-yl)-4-methylthiazole
Reactant of Route 6
2-(Azetidin-3-yl)-4-methylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.